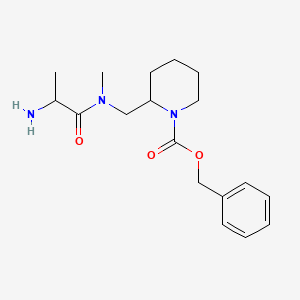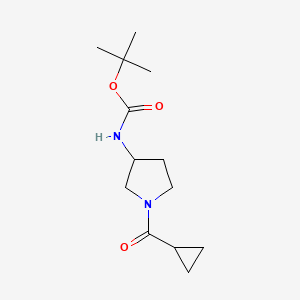
Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Amidation: The final step involves the amidation reaction where the piperidine derivative reacts with N-methylpropanamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products:
Oxidation: Piperidinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Donepezil: A benzyl-piperidine derivative used in the treatment of Alzheimer’s disease.
Piperine: An alkaloid found in black pepper with various biological activities.
Evodiamine: A piperidine alkaloid with anticancer properties.
Uniqueness: Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a benzyl group and a piperidine ring makes it a versatile compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C18H27N3O3 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-14(19)17(22)20(2)12-16-10-6-7-11-21(16)18(23)24-13-15-8-4-3-5-9-15/h3-5,8-9,14,16H,6-7,10-13,19H2,1-2H3 |
Clé InChI |
ICNTTYVCJLHXQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(C)CC1CCCCN1C(=O)OCC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide](/img/structure/B14780403.png)

![Bis[2-(naphth[2,1-f]isoquinolin-1-yl-kappaN)phenyl-kappaC](2,2,6,6-tetramethyl-3,5-heptanedionato-kappaO3,kappaO5)iridium](/img/structure/B14780406.png)
![N-[[1-(2-amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14780412.png)
![[2-[(8S,9S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B14780429.png)
![(10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14780431.png)
![Methyl 5-[6-(chloromethyl)benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14780433.png)
![tert-butyl N-[4-[(2-amino-3-methylbutanoyl)-cyclopropylamino]cyclohexyl]carbamate](/img/structure/B14780435.png)
![2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-6-[[[4-(trifluoromethoxy)phenyl]sulfonimidoyl]amino]cyclohexan-1-ol](/img/structure/B14780442.png)
![[2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether](/img/structure/B14780450.png)
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide](/img/structure/B14780453.png)

![Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester](/img/structure/B14780466.png)
